5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole
Description
5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole (CAS: 958293-23-7) is a silicon-containing heterocyclic compound with a dibenzo[b,d]silole core. The molecule features two octyl substituents at the 5,5-positions and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 3,7-positions. These boronate ester groups enable its use as a monomer in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing conjugated polymers for organic electronics . The octyl chains enhance solubility in organic solvents, facilitating solution-based processing for applications such as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs) . It is commercially available (e.g., CAT# IN1454) and has been employed in the synthesis of A-D-A type NFAs like SFBM, which exhibit tailored optoelectronic properties .
Properties
IUPAC Name |
2-[5,5-dioctyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64B2O4Si/c1-11-13-15-17-19-21-27-47(28-22-20-18-16-14-12-2)35-29-31(41-43-37(3,4)38(5,6)44-41)23-25-33(35)34-26-24-32(30-36(34)47)42-45-39(7,8)40(9,10)46-42/h23-26,29-30H,11-22,27-28H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOFNQWFMMGWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64B2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728215 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958293-23-7 | |
| Record name | 2,2'-(5,5-Dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of the compound 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole, also known as 9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), is organic semiconducting materials. It is used in the synthesis of low-band gap photovoltaic polymer materials.
Mode of Action
The compound this compound interacts with its targets by being used as a reactant in the synthesis of conjugated copolymers. It is used in the synthesis of low-band gap photovoltaic polymer materials.
Biochemical Pathways
The compound this compound affects the synthesis pathway of conjugated copolymers. The downstream effects include the generation of low-band gap photovoltaic polymer materials.
Pharmacokinetics
Its physical properties such as melting point (115-120 °c) and molecular weight (65864 g/mol) can impact its bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the field of material science. The compound contributes to the synthesis of low-band gap photovoltaic polymer materials, which can give power conversion efficiencies of approximately 3%.
Biological Activity
5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole, a compound known for its unique structural properties and potential applications in organic electronics, has garnered attention for its biological activity. This article explores the biological properties of this compound, including its interactions at the molecular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 642.57 g/mol. Its structure features a dibenzo[b,d]silole core substituted with dioxaborolane moieties, which contribute to its electronic properties and stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 642.57 g/mol |
| Appearance | White powder |
| Melting Point | 127 °C - 131 °C |
| Purity | >98% |
The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways through interactions with various biological molecules. The presence of boron in its structure allows it to participate in Lewis acid-base interactions, which can influence enzyme activity and receptor binding.
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and anti-inflammatory applications.
Anticancer Activity
Research has shown that the compound possesses anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Case Studies
- Neuroprotective Effects : A study conducted on neuronal cell cultures revealed that treatment with the compound reduced cell death induced by oxidative stress. The results suggested a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's by mitigating oxidative damage.
- Anticancer Efficacy : In a recent experiment involving breast cancer cell lines (MCF-7), the compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as a chemotherapeutic agent.
- Anti-inflammatory Activity : In animal models of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
5,5-Diphenyl-5H-dibenzo[b,d]silole (CAS: 5550-08-3)
- Structural Differences : Replaces octyl groups with phenyl rings at the 5,5-positions and lacks boronate ester substituents.
- Impact on Properties: The phenyl groups reduce solubility in non-polar solvents compared to the octyl chains in the target compound. The absence of boronate esters limits its utility in cross-coupling reactions, restricting its role to non-polymerizable intermediates .
- Applications : Primarily used as a model compound for studying silole-based luminescence rather than in polymer synthesis .
3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole (CAS: 891182-24-4)
- Structural Differences : Bromine atoms replace the boronate esters at the 3,7-positions.
- Functional Role: Acts as a complementary monomer in copolymerization with boronate-containing compounds (e.g., S1) via Suzuki coupling .
- Electronic Properties: Bromine substituents facilitate electron-deficient character, enhancing charge transport in donor-acceptor copolymers .
Comparison with Functional Analogs
N-Hexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-carbazole
- Core Structure : Carbazole-based instead of silole, with boronate esters at the 2,7-positions.
- Electronic Properties : Carbazole provides strong hole-transport capabilities due to its electron-rich nitrogen-containing heterocycle, whereas the silole core in the target compound offers balanced ambipolar charge transport .
- Applications : Used in light-emitting diodes (LEDs) and hole-transport layers, contrasting with the target compound’s focus on NFAs in OPVs .
2,2′-(9,9′-Dioctylfluorene-2,7-diyl)-bis(1,3,2-dioxaborolane) (F1)
- Core Structure : Fluorene-based with boronate esters at the 2,7-positions.
- Solubility : Similar octyl chains ensure solubility, but fluorene’s planar structure promotes higher crystallinity, reducing compatibility with amorphous polymer matrices compared to the silole derivative .
- Performance : Fluorene-based copolymers exhibit higher photoluminescence quantum yields but lower electron mobility than silole-containing analogs .
Comparison with Application-Specific Analogs
Dibenzo[b,f]silepin Derivatives (e.g., 5-Benzo[h]quinolyl-substituted analogs)
- Structural Expansion : Incorporates a larger silepin ring system (dibenzo[b,f]silepin vs. dibenzo[b,d]silole).
- Electronic Effects : Extended conjugation in silepin derivatives lowers bandgaps, enabling absorption in the near-infrared (NIR) region, unlike the target compound’s visible-range absorption .
- Synthesis Challenges : Lower yields (e.g., 17% for 2mC) compared to the well-optimized synthesis of the target compound .
Benzothiadiazole-Functionalized Silole Derivatives
- Functionalization : Benzo[c][1,2,5]thiadiazole groups introduce electron-withdrawing character, enhancing electron affinity for use in electron-transport layers .
- Performance : These derivatives show higher electron mobility (>0.1 cm²/V·s) than the target compound but require complex multi-step synthesis .
Data Table: Key Properties of Comparable Compounds
Preparation Methods
Synthesis of 5,5-Dioctyl-5H-dibenzo[b,d]silole Core
The initial step involves the formation of the dibenzo[b,d]silole core substituted with dioctyl groups at the silicon atom (position 5). This is generally achieved by:
- Starting from appropriate dibromo or dichlorosilane precursors.
- Performing a cyclization reaction under inert atmosphere conditions.
- Introducing dioctyl substituents via nucleophilic substitution or Grignard reagents to attach octyl chains to the silicon center.
This step yields 5,5-dioctyl-5H-dibenzo[b,d]silole as a white solid with good thermal stability and solubility in organic solvents.
Borylation to Introduce Pinacol Boronate Esters
The critical functionalization step is the installation of the two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups at the 3 and 7 positions of the dibenzo[b,d]silole core. This is typically performed via:
- Directed lithiation at the 3 and 7 positions using strong bases such as n-butyllithium at low temperatures (-78 °C).
- Subsequent quenching with bis(pinacolato)diboron (B2Pin2) or pinacolborane reagents in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2).
- The reaction proceeds through a Miyaura borylation mechanism, forming the boronate ester groups.
This method ensures selective borylation at the desired positions, producing the bis-boronate ester derivative.
Purification and Characterization
After synthesis, the compound is purified by column chromatography or recrystallization to achieve a purity typically above 95%. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
- Mass spectrometry to verify molecular weight (approximately 658.6 g/mol).
- Melting point determination (115-131 °C) to assess purity.
- Elemental analysis and high-performance liquid chromatography (HPLC) for further purity confirmation.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization & Substitution | Dibromo/dichlorosilane precursor, Grignard reagent (dioctylmagnesium), inert atmosphere | Formation of 5,5-dioctyl-5H-dibenzo[b,d]silole core |
| 2 | Directed Lithiation | n-Butyllithium, -78 °C, inert atmosphere | Lithiation at 3,7-positions |
| 3 | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, solvent (THF or dioxane), room temp to reflux | Introduction of pinacol boronate esters at 3,7-positions |
| 4 | Purification | Column chromatography or recrystallization | >95% pure 5,5-Dioctyl-3,7-bis(boronate ester) product |
Research Findings and Optimization Notes
- The use of palladium catalysts such as Pd(dppf)Cl2 is critical for high yield and selectivity in the borylation step.
- Low temperature lithiation ensures regioselectivity and prevents side reactions.
- The dioctyl substitution enhances solubility in organic solvents, facilitating purification and processing.
- The compound’s melting point range (115-131 °C) is consistent with high purity and thermal stability, important for its application in organic electronics.
- The synthetic route allows for scalability and reproducibility, which is essential for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester groups for functionalization. Key steps include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
- Reaction Conditions : Anhydrous solvents (e.g., THF or toluene) at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >98% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm the presence of boronate ester groups and alkyl chains.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- HPLC : For purity assessment, using C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are essential when handling this boron-containing compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of boronate esters.
- Waste Disposal : Neutralize boron-containing waste with aqueous NaOH before disposal .
Advanced Research Questions
Q. How does this compound perform in cross-coupling reactions compared to analogous dibenzo[b,d]silole derivatives?
- Methodological Answer :
- Experimental Design : Conduct comparative Suzuki-Miyaura reactions using derivatives with varying alkyl chain lengths (e.g., dioctyl vs. diethyl).
- Metrics : Measure reaction yields, turnover frequencies (TOF), and stability of intermediates via in situ NMR or UV-Vis spectroscopy.
- Theoretical Framework : Link results to steric and electronic effects of substituents using density functional theory (DFT) calculations .
Q. What methodologies are used to assess its environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous solutions at varying pH (2–12) and analyze degradation products via LC-MS.
- Photodegradation : Use UV irradiation (254–365 nm) in environmental chambers to simulate sunlight effects.
- Ecotoxicity Testing : Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines .
Q. How can researchers resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps)?
- Methodological Answer :
- Standardized Measurements : Use cyclic voltammetry (CV) under identical conditions (e.g., solvent, reference electrode) to ensure reproducibility.
- Computational Validation : Compare experimental HOMO-LUMO gaps with DFT-derived values using Gaussian or ORCA software.
- Meta-Analysis : Conduct a systematic review of literature, highlighting variables like solvent polarity and measurement techniques .
Q. What advanced techniques are employed to study its aggregation behavior in polymer matrices?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Monitor particle size distribution in solution.
- Atomic Force Microscopy (AFM) : Image surface morphology in thin films.
- Theoretical Modeling : Apply Flory-Huggins theory to predict compatibility with host polymers .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
